Reduced Teratogenicity: 14-HRR vs. Retinol in a Mouse Model of Embryonic Development
In a direct in vivo comparison, 14-hydroxy-4,14-retro-retinol (14-HRR) exhibited significantly lower teratogenic potency than its parent compound, all-trans-retinol. A single intraperitoneal dose of 60 mg/kg retinol administered to C57BL/6J mice at gestational day 7.5 induced a high frequency of eye and axial skeletal malformations. In contrast, an equivalent dose of 14-HRR produced a markedly lower frequency of embryolethality and malformations, establishing 14-HRR as a weaker teratogen [1].
| Evidence Dimension | Teratogenic Potency (Frequency of Malformations) |
|---|---|
| Target Compound Data | Lower frequency of eye and axial skeletal malformations at 60 mg/kg |
| Comparator Or Baseline | All-trans-retinol: High frequency of eye and axial skeletal malformations at 60 mg/kg |
| Quantified Difference | 14-HRR induced a lower frequency of malformations (exact percentages not specified in abstract) but was described as a 'weaker teratogen'. |
| Conditions | C57BL/6J mice, single intraperitoneal administration at gestational day 7.5 |
Why This Matters
For in vivo studies in developmental biology or toxicology, 14-HRR provides a retinoid tool with a reduced teratogenic liability compared to retinol, enabling investigation of retinoid signaling with a lower background of developmental toxicity.
- [1] Mao GE, Collins MD, Derguini F. Teratogenicity, tissue distribution, and metabolism of the retro-retinoids, 14-hydroxy-4,14-retro-retinol and anhydroretinol, in the C57BL/6J mouse. Toxicol Appl Pharmacol. 2000 Feb 15;163(1):38-49. doi: 10.1006/taap.1999.8828. PMID: 10662603. View Source
